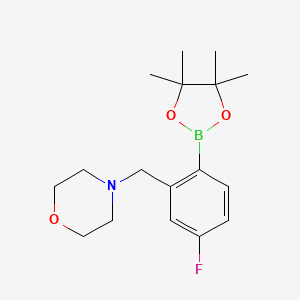

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

4-フルオロ-2-(モルホリノメチル)フェニルボロン酸ピナコールエステルの合成は、通常、適切な触媒の存在下で、4-フルオロ-2-(モルホリノメチル)フェニルボロン酸とピナコールとの反応を伴います。反応は、通常、ボロン酸エステルの加水分解を防ぐために、無水条件下で行われます。 反応混合物を室温またはわずかに高温で撹拌して、目的の生成物が生成されるまで反応させます .

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の均一性と品質を確保するために、高純度の試薬と高度な機器を使用することが含まれます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます .

化学反応の分析

反応の種類

4-フルオロ-2-(モルホリノメチル)フェニルボロン酸ピナコールエステルは、以下を含むさまざまな化学反応を起こします。

鈴木-宮浦カップリング: この反応は、パラジウム触媒の存在下で、ボロン酸エステルとアリールハライドまたはビニルハライドのカップリングを伴い、炭素-炭素結合を形成します.

一般的な試薬と条件

鈴木-宮浦カップリング: パラジウム触媒、塩基(例:炭酸カリウム)、およびトルエンまたはエタノールなどの溶媒.

プロトデボロン化: ラジカル開始剤とジクロロメタンなどの溶媒.

加水分解: 酸性または塩基性の水溶液.

生成される主要な生成物

鈴木-宮浦カップリング: ビアリール化合物.

プロトデボロン化: フルオロフェニルモルホリン誘導体.

加水分解: 4-フルオロ-2-(モルホリノメチル)フェニルボロン酸.

科学研究への応用

4-フルオロ-2-(モルホリノメチル)フェニルボロン酸ピナコールエステルは、以下を含むさまざまな科学研究に応用されています。

有機合成: 複雑な有機分子の合成におけるビルディングブロックとして.

医薬品化学: ホウ素含有薬物および薬物送達システムの開発において.

材料科学: ホウ素含有ポリマーや材料の調製において.

生物学研究: ホウ素関連の生化学的プロセスを研究するためのツールとして.

科学的研究の応用

4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: As a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of boron-containing drugs and drug delivery systems.

Material Science: In the preparation of boron-containing polymers and materials.

Biological Research: As a tool for studying boron-related biochemical processes.

作用機序

4-フルオロ-2-(モルホリノメチル)フェニルボロン酸ピナコールエステルの作用機序は、ボロン酸エステル基の存在による、さまざまな化学反応への参加能力に関与しています。 鈴木-宮浦カップリングでは、ボロン酸エステルはパラジウム触媒とトランスメタル化され、その後、還元的脱離によって目的の炭素-炭素結合が形成されます . プロトデボロン化では、ボロン酸エステル基はラジカル機構によって除去されます .

類似の化合物との比較

類似の化合物

独自性

4-フルオロ-2-(モルホリノメチル)フェニルボロン酸ピナコールエステルは、フッ素原子とモルホリン部分の存在により、他のボロン酸エステルとは異なる化学的性質と反応性を持ち、ユニークです。 これらの特徴により、フッ素化およびモルホリン含有化合物の合成において貴重な中間体となっています .

類似化合物との比較

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- 4-(4-Morpholinomethyl)phenylboronic Acid Pinacol Ester

- 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester

Uniqueness

4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester is unique due to the presence of the fluorine atom and the morpholine moiety, which impart distinct chemical properties and reactivity compared to other boronic esters. These features make it a valuable intermediate in the synthesis of fluorinated and morpholine-containing compounds .

特性

IUPAC Name |

4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXFUVTYXQTWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)

![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)